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Compound of Interest

Compound Name: Spinetoram L

Cat. No.: B022779 Get Quote

Spinetoram represents a significant advancement in insecticide technology, offering potent and

broad-spectrum control of various insect pests while maintaining a favorable environmental and

toxicological profile. This technical guide provides an in-depth exploration of the discovery of

Spinetoram, the intricate semi-synthesis process of its active components, and the underlying

biological mechanisms of its insecticidal activity. It is intended for researchers, scientists, and

professionals in the fields of drug development and crop protection.

Discovery and Development
Spinetoram is a second-generation spinosyn insecticide, developed by Dow AgroSciences

(now Corteva Agriscience), that emerged from the extensive research and optimization of the

naturally derived spinosad. Spinosad, a mixture of spinosyns A and D, is a fermentation

product of the soil actinomycete Saccharopolyspora spinosa. While highly effective, the quest

for enhanced potency, broader spectrum of activity, and improved photostability led to the

development of Spinetoram.[1]

The discovery process involved a multi-pronged approach, integrating traditional natural

product screening with modern computational techniques. Researchers utilized a mutant strain

of Saccharopolyspora spinosa that predominantly produces spinosyns J and L, which serve as

the precursors for Spinetoram.[2] A key innovation in the development of Spinetoram was the

application of artificial neural networks (ANN) to guide the chemical modification of these

natural spinosyns, ultimately leading to a molecule with superior insecticidal properties.
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Spinetoram is a mixture of two synthetic derivatives of spinosyns J and L: 3'-O-ethyl-5,6-

dihydrospinosyn J and 3'-O-ethylspinosyn L, typically in a 3:1 ratio.[3] This modification results

in an insecticide with enhanced efficacy against a wider range of pests, including lepidopteran,

thysanopteran, and dipteran species.[4]

Fermentation of Spinosyn J and L Precursors
The production of Spinetoram begins with the fermentation of a genetically modified strain of

Saccharopolyspora spinosa engineered to maximize the yield of spinosyns J and L. While

specific industrial protocols are proprietary, the following outlines a general methodology based

on optimized lab-scale fermentation of S. spinosa for spinosyn production.

Experimental Protocol: Fermentation of
Saccharopolyspora spinosa
Objective: To cultivate a mutant strain of Saccharopolyspora spinosa for the production of

spinosyns J and L.

Materials:

Mutant strain of Saccharopolyspora spinosa producing spinosyns J and L.

Seed culture medium (e.g., Tryptic Soy Broth).

Production fermentation medium (see Table 1 for an optimized composition).[5][6]

Shake flasks or industrial fermenters.

Incubator shaker or bioreactor with temperature, pH, and dissolved oxygen control.

Procedure:

Inoculum Preparation: Aseptically transfer a culture of the S. spinosa mutant strain from a

stock into a seed culture medium. Incubate at 30°C with shaking (e.g., 250 rpm) for 48-72

hours to obtain a dense seed culture.

Production Fermentation: Inoculate the production fermentation medium with the seed

culture (typically 5-10% v/v). The fermentation is carried out in either shake flasks for smaller
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scale or large industrial bioreactors.

Fermentation Parameters: Maintain the fermentation at 30°C for 7 to 14 days. Continuous

agitation and aeration are crucial for optimal growth and spinosyn production. The pH of the

medium is typically maintained around 7.0.

Monitoring: Regularly monitor the fermentation for cell growth, substrate consumption, and

spinosyn production using analytical techniques such as High-Performance Liquid

Chromatography (HPLC).

Harvesting: Once the spinosyn titer reaches its maximum, the fermentation broth is

harvested for extraction and purification.

Table 1: Optimized Fermentation Medium for Spinosyn Production[5][6]

Component Concentration (g/L)

Mannitol 98.0

Cottonseed Flour 43.0

Corn Steep Liquor 12.9

KH₂PO₄ 0.5

CaCO₃ 3.0

pH (before autoclaving) 7.0

Note: This medium was optimized for spinosad production and serves as a strong starting point

for the fermentation of the spinosyn J and L producing mutant.

Extraction and Purification of Spinosyns J and L
Following fermentation, spinosyns J and L are extracted from the fermentation broth and

purified to be used as starting materials for the semi-synthesis of Spinetoram.

General Procedure:
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Solid-Liquid Separation: The fermentation broth is first treated to separate the mycelial

biomass from the liquid phase, as the spinosyns are primarily located within the mycelia.

This can be achieved through centrifugation or filtration.

Solvent Extraction: The mycelial cake is then extracted with an organic solvent, such as

methanol or acetone, to solubilize the spinosyns.

Purification: The crude extract is subjected to a series of purification steps, which may

include liquid-liquid extraction, column chromatography (e.g., silica gel or reversed-phase),

and crystallization to isolate and purify spinosyns J and L.

Semi-Synthesis of Spinetoram
Spinetoram is produced through a semi-synthetic process that modifies the precursor

molecules, spinosyn J and spinosyn L. The following sections detail the chemical

transformations involved.

Semi-Synthesis of Spinetoram J (3'-O-ethyl-5,6-
dihydrospinosyn J)
The semi-synthesis of Spinetoram J from spinosyn J involves two primary chemical

modifications: ethylation of the 3'-hydroxyl group of the rhamnose sugar and reduction of the

5,6-double bond in the macrolide ring. A more efficient synthesis has been developed starting

from the more readily available spinosyn A.[7][8]

Experimental Protocol: Semi-synthesis of Spinetoram J from Spinosyn A[7][8]

Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone

Reagents: Spinosyn A, concentrated sulfuric acid.

Procedure: Spinosyn A is treated with a strong acid, such as sulfuric acid, to hydrolyze the

glycosidic bonds, yielding the spinosyn A aglycone.

Step 2: Selective Protection of the C17-Hydroxyl Group
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Reagents: Spinosyn A aglycone, protecting group (e.g., tert-butyldimethylsilyl chloride -

TBDMSCl), base (e.g., imidazole).

Procedure: The C17-hydroxyl group of the aglycone is selectively protected to prevent its

reaction in the subsequent glycosylation step.

Step 3: Glycosylation at the C9-Position

Reagents: Protected aglycone, activated 3-O-ethyl-2,4-di-O-methylrhamnose donor.

Procedure: The protected aglycone is glycosylated at the C9-hydroxyl group with a suitably

activated 3-O-ethyl-2,4-di-O-methylrhamnose derivative.

Step 4: Deprotection of the C17-Hydroxyl Group

Reagents: Deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF).

Procedure: The protecting group on the C17-hydroxyl group is removed.

Step 5: Glycosylation at the C17-Position

Reagents: Intermediate from Step 4, activated D-forosamine donor.

Procedure: The free C17-hydroxyl group is then glycosylated with an activated forosamine

sugar derivative.

Step 6: Reduction of the 5,6-Double Bond

Reagents: Hydrogen gas, catalyst (e.g., Palladium on carbon - Pd/C).

Procedure: The 5,6-double bond of the macrolide ring is selectively reduced via catalytic

hydrogenation to yield 3'-O-ethyl-5,6-dihydrospinosyn J (Spinetoram J).

Step 7: Deprotection of the Forosamine Nitrogen

Reagents: Deprotecting agent.

Procedure: If the forosamine was protected, the protecting group is removed in the final step.
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Table 2: Summary of a Reported Semi-Synthesis of a Spinetoram J Analogue[7]

Step Starting Material Product Yield (%)

1. Protection of C17-

OH
Spinosyn A Aglycone

C17-O-TBDMS-

Aglycone
92

2. Glycosylation at

C9-OH

C17-O-TBDMS-

Aglycone

C9-Glycosylated

Intermediate
78

3. Deprotection of

C17-OH

C9-Glycosylated

Intermediate
C17-OH Intermediate 95

4. Glycosylation at

C17-OH
C17-OH Intermediate

Fully Glycosylated

Intermediate
85

5. Deprotection of

Forosamine-N

Fully Glycosylated

Intermediate
3'-O-ethylspinosyn J 93

6. Hydrogenation of

5,6-double bond
3'-O-ethylspinosyn J

3'-O-ethyl-5,6-

dihydrospinosyn J

(Spinetoram J)

96

Semi-Synthesis of Spinetoram L (3'-O-ethylspinosyn L)
The semi-synthesis of Spinetoram L from its precursor, spinosyn L, follows a similar chemical

logic to that of Spinetoram J, primarily involving the ethylation of the 3'-hydroxyl group of the

rhamnose moiety.[2]

General Procedure: The synthesis of 3'-O-ethylspinosyn L is achieved by the selective

ethylation of the 3'-hydroxyl group on the rhamnose sugar of spinosyn L. This is typically

carried out using an ethylating agent in the presence of a base. The reaction conditions are

optimized to favor the mono-ethylation at the desired position.
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Figure 1. Overall workflow for the production of Spinetoram.

Mode of Action
Spinetoram exerts its insecticidal effect through a unique neurotoxic mechanism of action,

primarily targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous

system.[9] It also has a secondary site of action on gamma-aminobutyric acid (GABA)-gated

chloride channels.[9]

Action on Nicotinic Acetylcholine Receptors (nAChRs)
Spinetoram acts as a positive allosteric modulator of nAChRs.[10][11] This means it binds to a

site on the receptor that is distinct from the acetylcholine binding site. This binding event

potentiates the effect of acetylcholine, leading to prolonged activation of the nAChR.[10][12]

The continuous influx of cations, primarily sodium and calcium, into the neuron results in

hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of

the insect.[13] Studies have indicated that the α6 subunit of the nAChR is a key target for

spinosyns.[14]
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Figure 2. Spinetoram's action on the nicotinic acetylcholine receptor.

Action on GABA-Gated Chloride Channels
In addition to its primary action on nAChRs, Spinetoram can also interact with GABA-gated

chloride channels.[9] GABA is the primary inhibitory neurotransmitter in the insect central
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nervous system. When Spinetoram interacts with these channels, it can disrupt the normal

inhibitory signaling, contributing to the overall neurotoxic effect. However, this is generally

considered a secondary mechanism of action compared to its potent effects on nAChRs.[15]

Insecticidal Activity
Spinetoram exhibits high efficacy against a broad spectrum of insect pests, often at lower

application rates than other insecticides. Its activity is primarily through ingestion, but it also

demonstrates contact activity.

Table 3: Insecticidal Activity of Spinetoram against Various Pests
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Pest Species Order Life Stage
LC₅₀/LD₅₀
Value

Reference(s)

Plutella xylostella

(Diamondback

moth)

Lepidoptera 3rd Instar Larvae
LC₅₀: 0.331%

(72h)
[16]

Helicoverpa

armigera (Cotton

bollworm)

Lepidoptera
2nd Instar

Larvae

LC₅₀: 0.84 mg/kg

(72h)
[17]

Helicoverpa

armigera
Lepidoptera 3rd Instar Larvae

LC₅₀: 1.94 ppm

(72h)
[18]

Helicoverpa

punctigera

(Native

budworm)

Lepidoptera Larvae
LC₅₀: 0.01 - 1.17

mg/L
[19]

Trialeurodes

vaporariorum

(Greenhouse

whitefly)

Hemiptera Adult
LC₅₀: 4.593 mg

a.i./L
[20]

Trialeurodes

vaporariorum

(Greenhouse

whitefly)

Hemiptera Nymph
LC₅₀: 15.027 mg

a.i./L
[20]

Schistocerca

gregaria (Desert

locust)

Orthoptera 1st Instar Nymph
LC₅₀: 11.9 ppm

(3 days)
[21]

Apis mellifera

(Honeybee)
Hymenoptera Adult

LD₅₀: 24.8

ng/bee
[4]

Conclusion
Spinetoram stands as a testament to the power of integrating natural product chemistry with

modern drug discovery techniques. Its journey from a soil microorganism to a highly effective
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and widely used insecticide showcases the continuous innovation in the field of crop protection.

This technical guide has provided a comprehensive overview of the discovery, semi-synthesis,

and mode of action of Spinetoram, offering valuable insights for researchers and professionals

dedicated to the development of next-generation pest management solutions. The detailed

protocols and data presented herein serve as a foundational resource for further research and

development in this important area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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